molecular formula C15H13F3N2O4S B11130647 2-({4-Methyl-2-[4-(trifluoromethoxy)phenyl]-1,3-thiazol-5-YL}formamido)propanoic acid

2-({4-Methyl-2-[4-(trifluoromethoxy)phenyl]-1,3-thiazol-5-YL}formamido)propanoic acid

Cat. No.: B11130647
M. Wt: 374.3 g/mol
InChI Key: LMWJGUBWVQZBFY-QMMMGPOBSA-N
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Description

2-({4-Methyl-2-[4-(trifluoromethoxy)phenyl]-1,3-thiazol-5-YL}formamido)propanoic acid is a compound known for its significant role in various scientific and industrial applications. This compound is characterized by its unique structure, which includes a thiazole ring, a trifluoromethoxyphenyl group, and a formamido group attached to a propanoic acid backbone. It is often used in research due to its potential biological activities and its ability to interact with various molecular targets.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({4-Methyl-2-[4-(trifluoromethoxy)phenyl]-1,3-thiazol-5-YL}formamido)propanoic acid typically involves multiple steps, starting from commercially available precursorsThe final step involves the attachment of the formamido group to the propanoic acid backbone under specific reaction conditions, such as the use of a coupling reagent like EDC (1.2 equiv) in the presence of HOPO (0.1 equiv), MeCN, EtOH, and H2O .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using automated systems and advanced purification techniques to ensure consistency and quality. The use of high-throughput reactors and continuous flow systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-({4-Methyl-2-[4-(trifluoromethoxy)phenyl]-1,3-thiazol-5-YL}formamido)propanoic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.

    Substitution: This reaction can replace one functional group with another, often used to modify the compound’s activity or solubility.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to ensure the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a carboxylic acid derivative, while reduction could produce an alcohol. Substitution reactions can introduce various functional groups, such as halides or amines, depending on the nucleophile used.

Scientific Research Applications

2-({4-Methyl-2-[4-(trifluoromethoxy)phenyl]-1,3-thiazol-5-YL}formamido)propanoic acid has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2-({4-Methyl-2-[4-(trifluoromethoxy)phenyl]-1,3-thiazol-5-YL}formamido)propanoic acid involves its interaction with specific molecular targets, such as peroxisome proliferator-activated receptors (PPARs). By binding to these receptors, the compound can modulate gene expression and influence various biological pathways, including lipid metabolism and inflammation regulation . The trifluoromethoxyphenyl group enhances the compound’s binding affinity and selectivity, contributing to its biological activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-({4-Methyl-2-[4-(trifluoromethoxy)phenyl]-1,3-thiazol-5-YL}formamido)propanoic acid stands out due to its unique combination of functional groups, which confer specific chemical and biological properties

Properties

Molecular Formula

C15H13F3N2O4S

Molecular Weight

374.3 g/mol

IUPAC Name

(2S)-2-[[4-methyl-2-[4-(trifluoromethoxy)phenyl]-1,3-thiazole-5-carbonyl]amino]propanoic acid

InChI

InChI=1S/C15H13F3N2O4S/c1-7-11(12(21)19-8(2)14(22)23)25-13(20-7)9-3-5-10(6-4-9)24-15(16,17)18/h3-6,8H,1-2H3,(H,19,21)(H,22,23)/t8-/m0/s1

InChI Key

LMWJGUBWVQZBFY-QMMMGPOBSA-N

Isomeric SMILES

CC1=C(SC(=N1)C2=CC=C(C=C2)OC(F)(F)F)C(=O)N[C@@H](C)C(=O)O

Canonical SMILES

CC1=C(SC(=N1)C2=CC=C(C=C2)OC(F)(F)F)C(=O)NC(C)C(=O)O

Origin of Product

United States

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